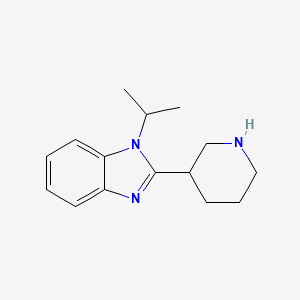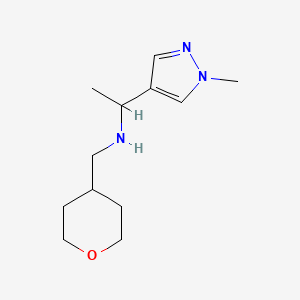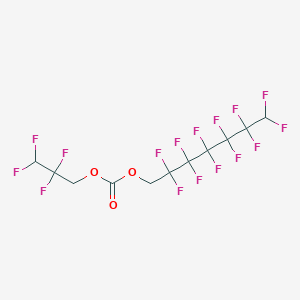
1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Name: Carbonate de 2,2,3,3-tétrafluoropropyle et de 1H,1H,7H-perfluoroheptyle
CAS Number: 1980038-82-1
Molecular Formula: C11H8F12O2
Molecular Weight: 400.16 g/mol
Density: 1.536 g/cm³
Boiling Point: 112 °C
Refractive Index: 1.349
Preparation Methods
Synthetic Routes: Information on specific synthetic routes for this compound is limited. it can be prepared through esterification reactions involving the corresponding alcohol and methacrylic acid.
Industrial Production: Industrial-scale production methods are proprietary, often held by manufacturers.
Chemical Reactions Analysis
Reactivity: This compound is an ester, and it may undergo various reactions typical of esters, including hydrolysis, transesterification, and nucleophilic substitution.
Common Reagents and Conditions: Alkaline hydrolysis (saponification) using sodium hydroxide or potassium hydroxide is a common method for breaking down esters. Acid-catalyzed transesterification with alcohols can also occur.
Major Products: Hydrolysis yields the corresponding carboxylic acid and alcohol. Transesterification produces different esters.
Scientific Research Applications
Chemistry: Used as a monomer in polymerization reactions to create fluorinated polymers with unique properties.
Medicine: Not widely explored, but its hydrophobicity and stability may be relevant in drug delivery systems.
Industry: Used in coatings, adhesives, and specialty materials due to its chemical resistance and low surface energy.
Mechanism of Action
- Mechanism not extensively studied, but its fluorinated structure likely contributes to its chemical stability and repellent properties.
- No specific molecular targets or pathways reported.
Comparison with Similar Compounds
Similar Compounds: Other fluorinated esters, such as perfluoroalkyl acrylates and methacrylates, share some properties.
Uniqueness: The combination of perfluoroheptyl and tetrafluoropropyl groups in this compound sets it apart.
Méthodes De Préparation
Synthetic Routes: Information on specific synthetic routes for this compound is limited. it can be prepared through esterification reactions involving the corresponding alcohol and methacrylic acid.
Industrial Production: Industrial-scale production methods are proprietary, often held by manufacturers.
Analyse Des Réactions Chimiques
Reactivity: This compound is an ester, and it may undergo various reactions typical of esters, including hydrolysis, transesterification, and nucleophilic substitution.
Common Reagents and Conditions: Alkaline hydrolysis (saponification) using sodium hydroxide or potassium hydroxide is a common method for breaking down esters. Acid-catalyzed transesterification with alcohols can also occur.
Major Products: Hydrolysis yields the corresponding carboxylic acid and alcohol. Transesterification produces different esters.
Applications De Recherche Scientifique
Chemistry: Used as a monomer in polymerization reactions to create fluorinated polymers with unique properties.
Medicine: Not widely explored, but its hydrophobicity and stability may be relevant in drug delivery systems.
Industry: Used in coatings, adhesives, and specialty materials due to its chemical resistance and low surface energy.
Mécanisme D'action
- Mechanism not extensively studied, but its fluorinated structure likely contributes to its chemical stability and repellent properties.
- No specific molecular targets or pathways reported.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other fluorinated esters, such as perfluoroalkyl acrylates and methacrylates, share some properties.
Uniqueness: The combination of perfluoroheptyl and tetrafluoropropyl groups in this compound sets it apart.
Propriétés
Formule moléculaire |
C11H6F16O3 |
|---|---|
Poids moléculaire |
490.14 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C11H6F16O3/c12-3(13)6(16,17)1-29-5(28)30-2-7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)4(14)15/h3-4H,1-2H2 |
Clé InChI |
NVHLNVDMJANENX-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12086837.png)
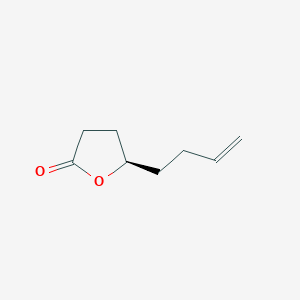
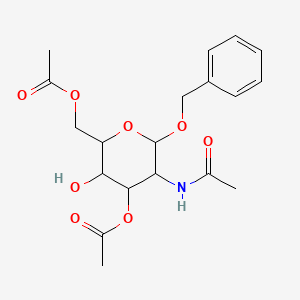
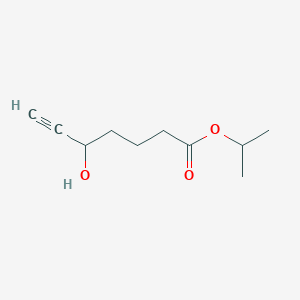
![1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate](/img/structure/B12086864.png)
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)
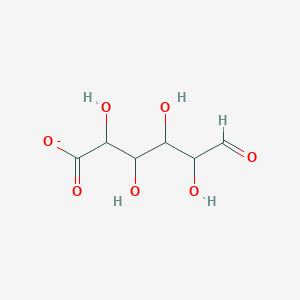
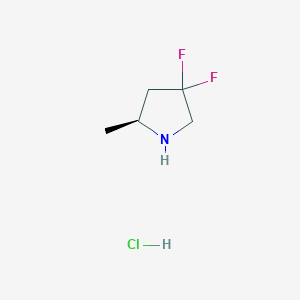
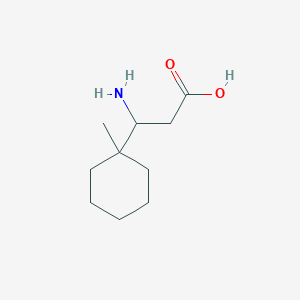
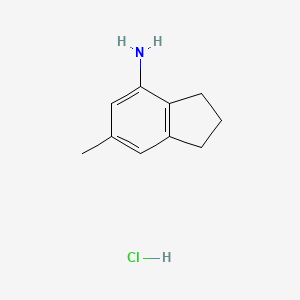
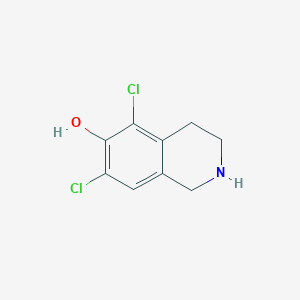
![Sodium;6-[[3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-amino-6-oxohexanoate](/img/structure/B12086903.png)
